![molecular formula C21H16ClN5O2 B2980781 7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923462-40-2](/img/structure/B2980781.png)
7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as CPTP, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. CPTP belongs to the class of imidazopyridines and is structurally similar to other purine analogs.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical properties of imidazopurine derivatives, highlighting their relevance in the development of novel pharmaceuticals and materials. For instance, studies on the synthesis of imidazo[1,2-c]pyrimidine-2,7-diones and imidazo[1,2,3-cd]purine-6,8-diones demonstrate the chemical versatility and potential of imidazopurine scaffolds for further chemical modifications and applications in drug development (Coburn & Taylor, 1982; Simo et al., 1998).
Biological Activities and Potential Therapeutic Applications
Imidazopurine derivatives have been extensively studied for their biological activities, which include kinase inhibition, receptor affinity, and antiviral properties. For example, imidazo[4,5-h]isoquinolin-7,9-diones have been identified as competitive inhibitors of lck kinase, a type of protein kinase involved in the regulation of T cells, suggesting potential applications in the treatment of autoimmune diseases and cancer (Snow et al., 2002). Additionally, arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and tested for their affinity towards serotoninergic and dopaminergic receptors, indicating potential use in the development of antidepressant and anxiolytic drugs (Zagórska et al., 2015).
Propiedades
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2/c1-12-5-3-4-6-15(12)27-16(13-7-9-14(22)10-8-13)11-26-17-18(23-20(26)27)25(2)21(29)24-19(17)28/h3-11H,1-2H3,(H,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPCZKWSXFECIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

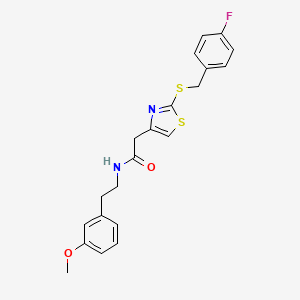
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)
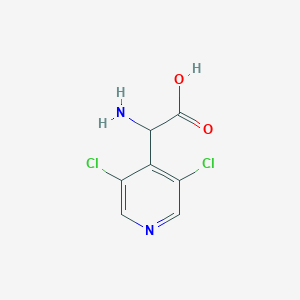
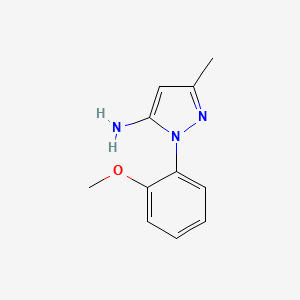
![2-[Cyclohexyl(methyl)carbamoyl]benzoic acid](/img/structure/B2980704.png)
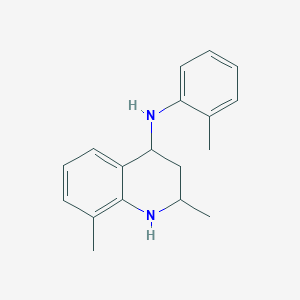
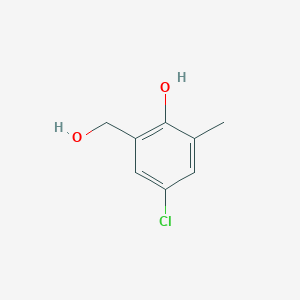
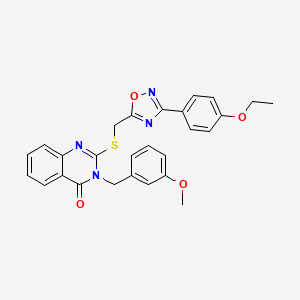
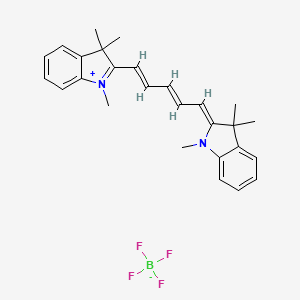
![N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2980717.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2980718.png)
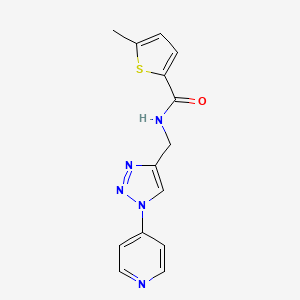
![4-(6-methoxy-2H-chromen-3-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2980720.png)
![4-[(4-Chlorobenzyl)sulfanyl]aniline](/img/structure/B2980721.png)